molecular formula C5H5NO2S B13957624 4-Hydroxythiophene-2-carboxamide

4-Hydroxythiophene-2-carboxamide

Cat. No.: B13957624
M. Wt: 143.17 g/mol
InChI Key: PLYOQVWDJSDLOV-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Heterocycles in Organic and Medicinal Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone in the fields of organic and medicinal chemistry. derpharmachemica.comnih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a chemical substitute that can impart improved biological activity or modified physicochemical properties to a molecule. cognizancejournal.com The thiophene nucleus is a privileged scaffold found in a wide array of pharmaceuticals and biologically active compounds. nih.govrsc.org This is largely due to the ability of the sulfur atom to engage in hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding. nih.gov

The versatility of the thiophene ring allows for a diverse range of chemical modifications, providing a platform for the development of new therapeutic agents. derpharmachemica.comnih.gov Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govcognizancejournal.comrsc.org The U.S. Food and Drug Administration has approved numerous drugs containing a thiophene moiety, highlighting its importance in drug discovery and development. nih.govrsc.org

Overview of Substituted Thiophene-2-carboxamide Scaffolds

Within the vast family of thiophene derivatives, substituted thiophene-2-carboxamides represent a particularly important class of compounds. This scaffold is characterized by a carboxamide group (-CONH2) at the 2-position of the thiophene ring, with various substituents at other positions. The presence of the carboxamide group introduces additional hydrogen bond donor and acceptor sites, further enhancing the potential for molecular interactions.

Research has shown that substituted thiophene-2-carboxamides are promising candidates for the development of novel therapeutics, particularly in the area of oncology. mdpi.comnih.govresearchgate.net For instance, certain thiophene-2-carboxamide derivatives have been investigated as potent inhibitors of enzymes involved in cancer progression. mdpi.com The specific substituents on the thiophene ring play a crucial role in modulating the biological activity and selectivity of these compounds. nih.gov

Recent studies have explored the synthesis and antiproliferative effects of various N-substituted thiophene-2-carboxamides. For example, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have shown promising antibacterial activity against multidrug-resistant bacterial strains. mdpi.com These findings underscore the therapeutic potential of this versatile scaffold.

Unique Structural Features and Potential Research Interest of 4-Hydroxythiophene-2-carboxamide Isomer

The this compound isomer possesses a unique combination of functional groups that makes it a compelling subject for research. The hydroxyl group at the 4-position and the carboxamide group at the 2-position create the potential for significant intramolecular interactions and distinct chemical properties.

A key structural feature of this isomer is the possibility of tautomerism . The "4-hydroxy" form can exist in equilibrium with its keto tautomer, 4-oxo-4,5-dihydrothiophene-2-carboxamide. nih.govresearchgate.netchemicalbook.com The position of this equilibrium can be influenced by factors such as solvent and pH, and can have a profound impact on the molecule's reactivity and biological activity. nih.gov Theoretical studies on similar heterocyclic systems, like 4-hydroxypyrimidine (B43898) and 4-pyridone, have shown that the relative stability of tautomers is a critical determinant of their chemical behavior. researchgate.netwayne.edu

Furthermore, the proximity of the hydroxyl and carboxamide groups allows for the formation of an intramolecular hydrogen bond . This interaction can influence the conformation of the molecule, its electronic properties, and its ability to interact with biological targets. chemrevlett.commdpi.com The strength of this hydrogen bond can be affected by the electronic nature of other substituents on the thiophene ring. chemrevlett.com Theoretical studies have shown that intramolecular hydrogen bonding can be a significant stabilizing force in similar molecular structures. acs.orgmdpi.com

The unique structural attributes of this compound suggest several avenues for future research. Its potential to exist in different tautomeric forms and to engage in strong intramolecular hydrogen bonding could be exploited in the design of novel materials with specific optical or electronic properties. In the context of medicinal chemistry, these features could be leveraged to design selective inhibitors of enzymes or modulators of protein-protein interactions.

Data Tables

Table 1: Comparison of Related Thiophene Scaffolds

ScaffoldKey Structural FeaturesReported Biological Activities
Thiophene Five-membered aromatic ring with one sulfur atom.Anticancer, anti-inflammatory, antimicrobial, anticonvulsant. nih.govcognizancejournal.comrsc.org
Thiophene-2-carboxamide Carboxamide group at the 2-position.Anticancer, antibacterial. mdpi.commdpi.com
4-Hydroxythiophene Hydroxyl group at the 4-position.Potential for tautomerism. nih.govresearchgate.net

Table 2: Potential Research Directions for this compound

Research AreaFocusRationale
Medicinal Chemistry Design of enzyme inhibitors.Unique structural features may allow for high selectivity and potency. mdpi.com
Materials Science Development of novel functional materials.Tautomerism and hydrogen bonding could lead to interesting photophysical properties. acs.org
Physical Organic Chemistry Study of tautomerism and hydrogen bonding.Fundamental understanding of its chemical behavior. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5NO2S

Molecular Weight

143.17 g/mol

IUPAC Name

4-hydroxythiophene-2-carboxamide

InChI

InChI=1S/C5H5NO2S/c6-5(8)4-1-3(7)2-9-4/h1-2,7H,(H2,6,8)

InChI Key

PLYOQVWDJSDLOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1O)C(=O)N

Origin of Product

United States

Chemical Reactivity and Functional Group Transformations

Reactions Involving the 4-Hydroxyl Group

The hydroxyl group attached to the thiophene (B33073) ring at the 4-position is a critical site for reactivity, primarily undergoing reactions typical of phenolic compounds, albeit influenced by the electronic nature of the thiophene ring.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of 4-hydroxythiophene derivatives can be readily alkylated or acylated under appropriate conditions. O-alkylation is a common transformation, often carried out to modify the compound's physical and biological properties. For instance, the O-alkylation of salicylamide, a related hydroxy-substituted aromatic amide, has been achieved using various alkylating agents in the presence of a base. mdpi.com Similar strategies can be applied to 4-hydroxythiophene-2-carboxamide. The reaction typically involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide-like species, which then attacks an alkyl halide or another suitable electrophile.

The choice of base and solvent can be crucial in directing the reaction towards O-alkylation versus potential N-alkylation of the carboxamide group. For example, in the alkylation of certain heterocyclic systems, using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) has been shown to favor O-alkylation. nih.gov

O-acylation, the introduction of an acyl group onto the hydroxyl oxygen, can be accomplished using acylating agents such as acyl halides or anhydrides in the presence of a base. This reaction proceeds through a nucleophilic acyl substitution mechanism.

Tautomerism Considerations (Keto-Enol)

Hydroxythiophenes, including this compound, can exist in equilibrium with their keto tautomers. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. libretexts.org For this compound, the enol form is the 4-hydroxythiophene structure, while the keto form would be a thiophen-4(5H)-one derivative.

The position of this equilibrium is influenced by several factors, including the substitution pattern on the thiophene ring and the solvent. nih.govmasterorganicchemistry.com Spectroscopic studies on related pyridyl-substituted hydroxythiophenes have indicated that they exist predominantly in the enol form. nih.gov However, in some cases, the keto tautomer can be the more stable form, particularly in larger fused aromatic systems. nih.gov The presence of the electron-withdrawing carboxamide group at the 2-position of this compound is expected to influence the electronic properties of the ring and, consequently, the keto-enol equilibrium. The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.orglibretexts.org

Reactions of the Carboxamide Group

The carboxamide group at the 2-position is another key functional group that participates in a range of chemical reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the carboxamide group possesses a lone pair of electrons and can act as a nucleophile, leading to N-alkylation or N-acylation. N-alkylation involves the substitution of the hydrogen atom on the nitrogen with an alkyl group. This can be achieved by reacting the carboxamide with an alkyl halide in the presence of a strong base. nih.gov However, as mentioned earlier, competitive O-alkylation of the hydroxyl group is a significant consideration. Selective N-alkylation might require protection of the hydroxyl group or the use of specific reaction conditions that favor reaction at the nitrogen atom.

N-acylation, the introduction of an acyl group onto the amide nitrogen, can be achieved using acylating agents. This reaction forms an imide-like structure. Electrochemical methods have also been developed for the N-acylation of amines with carboxylic acids under mild, aqueous conditions, which could potentially be adapted for thiophene carboxamides. rsc.org

Hydrolysis and Amide Bond Modifications

The amide bond of the carboxamide group can be cleaved through hydrolysis under either acidic or alkaline conditions. google.com Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis proceeds by the attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction would convert the carboxamide group to a carboxylic acid, yielding 4-hydroxythiophene-2-carboxylic acid.

Furthermore, the carboxamide group can be a precursor for the synthesis of other nitrogen-containing functional groups. For example, reduction of the amide can yield an amine.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an aromatic system and can undergo electrophilic aromatic substitution reactions. pearson.commasterorganicchemistry.com The rate and regioselectivity of these reactions are influenced by the directing effects of the existing substituents: the 4-hydroxyl group and the 2-carboxamide (B11827560) group.

The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The carboxamide group, on the other hand, is a deactivating, meta-directing group because of the electron-withdrawing nature of the carbonyl group.

In this compound, the powerful activating and directing effect of the hydroxyl group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group. The positions ortho to the hydroxyl group are C3 and C5. The position para to the hydroxyl group is not available. The C2 position is already substituted with the carboxamide group.

Typical electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the ring, typically using a Lewis acid catalyst. youtube.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. google.comamanote.com

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. google.comgoogle.comresearchgate.net

Given the directing effects of the substituents, an incoming electrophile would preferentially substitute at the C5 position, which is ortho to the activating hydroxyl group and meta to the deactivating carboxamide group. Substitution at the C3 position is also possible, being ortho to the hydroxyl group, but may be sterically hindered by the adjacent carboxamide group.

Metal-Catalyzed Coupling Reactions for Further Derivatization

The halogenated derivatives of this compound, particularly the 5-bromo derivative, are valuable substrates for a variety of metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of compounds.

The Suzuki-Miyaura coupling is a prominent example, where the 5-bromo-4-hydroxythiophene-2-carboxamide can be reacted with various boronic acids or esters in the presence of a palladium catalyst and a base. This reaction facilitates the introduction of aryl, heteroaryl, or alkyl groups at the C5 position, significantly increasing the molecular complexity. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions such as debromination.

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

Thiophene SubstrateCoupling PartnerCatalystBaseProduct
5-Bromo-4-hydroxythiophene-2-carboxamidePhenylboronic acidPd(PPh₃)₄Na₂CO₃4-Hydroxy-5-phenylthiophene-2-carboxamide

Other important metal-catalyzed reactions include the Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination, which can be used to introduce alkenyl, alkynyl, and amino groups, respectively, at the C5 position. These derivatization strategies are fundamental in tailoring the properties of this compound for specific applications, such as in the development of new therapeutic agents.

Spectroscopic and Advanced Analytical Characterization in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Hydroxythiophene-2-carboxamide by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei environments.

¹H NMR Spectroscopy: The proton NMR spectrum of thiophene (B33073) derivatives typically displays distinct signals for the protons on the thiophene ring. For a related compound, methyl thiophene-2-carboxylate, the proton signals appear at chemical shifts (δ) of approximately 7.79, 7.53, and 7.08 ppm. chemicalbook.com In this compound, the protons on the thiophene ring would be expected in a similar region, with their exact shifts and coupling patterns influenced by the hydroxyl and carboxamide substituents. The protons of the amide group (NH₂) and the hydroxyl group (OH) would appear as broader signals, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the different carbon environments within the molecule. For a similar structure, 3-hydroxythiophene, the carbon attached to the hydroxyl group (C-OH) resonates at a downfield chemical shift, while other ring carbons appear at distinct positions. rsc.org In this compound, one would expect characteristic signals for the carbonyl carbon of the amide, the carbon bearing the hydroxyl group, and the other carbons of the thiophene ring. spectrabase.comdocbrown.info For instance, in related thiophene-2-carboxamide derivatives, the thiocarbonyl and carbonyl carbons have been observed at chemical shifts of 178.4 and 176.9 ppm, respectively. researchgate.net

Interactive Data Table: Predicted NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H36.8 - 7.2115 - 125
H57.0 - 7.5120 - 130
NH₂7.5 - 8.5 (broad)-
OH9.0 - 10.0 (broad)-
C2-160 - 170 (C=O)
C3-115 - 125
C4-150 - 160 (C-OH)
C5-120 - 130

Note: The chemical shifts are predicted values and may vary based on solvent and experimental conditions.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. youtube.combas.bg

COSY: A COSY experiment would reveal correlations between adjacent protons on the thiophene ring, helping to assign their specific positions. youtube.com

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached. youtube.com

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the placement of the carboxamide and hydroxyl groups on the thiophene ring by showing correlations from the ring protons to the carbonyl carbon and the carbon bearing the hydroxyl group. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected absorption bands include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretching: One or two sharp peaks in the region of 3100-3500 cm⁻¹ for the amide N-H bonds.

C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹ characteristic of the amide carbonyl group.

C=C and C-S Stretching: Bands in the fingerprint region (below 1600 cm⁻¹) associated with the thiophene ring.

For comparison, the IR spectrum of pyridine-2-carboxamide, a related amide, shows characteristic N-H and C=O stretching frequencies. chemicalbook.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)
HydroxylO-H stretch3200-3600 (broad)
AmideN-H stretch3100-3500 (sharp)
Carbonyl (Amide)C=O stretch1640-1680 (strong)
Thiophene RingC=C stretch~1500-1600
Thiophene RingC-S stretch~600-800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₅H₅NO₂S, which corresponds to a molecular weight of approximately 143.17 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 143. The fragmentation pattern would likely involve the loss of small molecules or radicals, providing clues to the structure. Common fragmentation pathways for amides can include cleavage of the bond adjacent to the carbonyl group. libretexts.org For aromatic systems, the molecular ion peak is often strong due to the stability of the ring structure. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal of the compound. This technique can confirm the planarity of the thiophene ring and the stereochemistry of the substituents. For a series of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives, X-ray diffraction was used to unequivocally determine the stereochemistry of the imine double bond. researchgate.net A similar analysis of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups. The crystal structure of a related compound, N-(diethylcarbamothioyl)furan-2-carboxamide, revealed that the furan (B31954) ring is nearly planar with the carboxamide group. researchgate.net

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and the precise determination of the purity of this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from any impurities. The purity is determined by the area of the peak corresponding to the compound in the chromatogram.

Gas Chromatography (GC): For volatile derivatives of the compound, GC can also be used for purity analysis.

The choice of chromatographic method and conditions would depend on the specific properties of this compound and any potential impurities.

Computational and Theoretical Investigations of 4 Hydroxythiophene 2 Carboxamide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. It is instrumental in providing a foundational understanding of a compound's stability, reactivity, and spectroscopic properties. Studies on thiophene-2-carboxamide derivatives utilize DFT to explore their molecular and electronic characteristics. nih.govnih.gov For instance, calculations are often performed at the B3LYP/6-31G (d,p) level to optimize molecular geometries and analyze electronic properties. nih.govscispace.com

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more polarizable and reactive. nih.gov DFT calculations have been employed to determine these values for various thiophene-2-carboxamide derivatives. nih.govnih.gov For example, a study on 3-hydroxy, 3-amino, and 3-methyl thiophene-2-carboxamide derivatives revealed that the amino derivatives possessed the highest HOMO-LUMO energy gap, while the methyl derivatives had the lowest. nih.govnih.gov

Derivative ClassHOMO-LUMO Energy Gap (ΔE H-L) RangeRelative Stability
3-Amino Thiophene-2-CarboxamidesHighestHigh
3-Hydroxy Thiophene-2-CarboxamidesModerateModerate
3-Methyl Thiophene-2-CarboxamidesLowestLow

This table is generated based on qualitative findings from studies on substituted thiophene-2-carboxamide derivatives. nih.govnih.gov

Fukui functions are a key concept within DFT used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. scm.com The function describes the change in electron density at a specific point in the molecule when an electron is added or removed. scm.comscm.com By condensing these values onto individual atoms, one can determine which atoms are most likely to accept electrons (electrophilic attack) and which are most likely to donate electrons (nucleophilic attack). chemrxiv.org

The dual descriptor, which is the difference between the Fukui function for nucleophilic attack and electrophilic attack, can also be used. A positive value indicates a site is favorable for electrophilic attack, while a negative value suggests it is favorable for nucleophilic attack. scm.com These computational tools are invaluable for understanding the chemical reactivity of thiophene (B33073) carboxamide systems and guiding the synthesis of new derivatives. chemrxiv.org

Hydroxy-substituted heterocyclic compounds, including 4-hydroxythiophenes, can exist in a tautomeric equilibrium with their corresponding keto forms. For 4-Hydroxythiophene-2-carboxamide, this involves an equilibrium with its thiophen-4-one tautomer. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents on the ring.

While specific studies on the tautomeric equilibrium of this compound are not widely documented, research on analogous systems like 4-hydroxypyrimidine (B43898) demonstrates the co-existence of both hydroxy (enol) and keto tautomers. nih.gov In some crystalline structures of related heterocyclic systems, both tautomers have been observed simultaneously, with the equilibrium often stabilized by strong intramolecular hydrogen bonds. nih.gov Theoretical calculations can be used to determine the relative stabilities of the different tautomeric forms in various environments (e.g., gas phase, solution), providing insight into which form is likely to predominate. nih.gov For 3-hydroxythiophene-2-carboxamide (B1395583) derivatives, DFT studies have indicated the involvement of the hydroxyl group's hydrogen atom in intramolecular hydrogen bonding, which is a key factor in tautomeric considerations. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. bohrium.com Thiophene-2-carboxamide derivatives have been the subject of numerous docking studies to evaluate their potential as inhibitors of various enzymes. nih.govnih.govbohrium.com

Docking simulations calculate a "binding score" or "binding affinity" that estimates the strength of the interaction between the ligand and the target protein. A lower (more negative) binding score generally indicates a more stable and favorable interaction. nih.gov

Studies on substituted 3-hydroxythiophene-2-carboxamide derivatives have shown that these compounds can be effectively docked into the active sites of various proteins. nih.govnih.gov For instance, derivatives containing a methoxy (B1213986) group demonstrated significant binding scores with certain protein targets. nih.gov The analysis of the docked pose reveals the mode of interaction, such as which parts of the ligand fit into hydrophobic pockets and which groups form hydrogen bonds. mdpi.com

A critical output of molecular docking is the identification of specific amino acid residues within the protein's binding site that interact with the ligand. nih.govnih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are essential for the stability of the ligand-protein complex.

For example, in a study involving 3-hydroxythiophene-2-carboxamide derivatives docked with the protein PDB ID: 2AS1, specific interactions between the compound and the enzyme's amino acid residues were detailed. nih.govnih.gov Another study on different thiophene carboxamide derivatives identified hydrogen bonds with residues like Serine-178 and Glutamine-245 in the binding pocket of tubulin. mdpi.com Identifying these key residues provides a roadmap for designing more potent and selective inhibitors by modifying the ligand's structure to enhance these specific interactions.

Compound DerivativeProtein Target (PDB ID)Binding Score/ObservationKey Interacting Residues
3-Hydroxythiophene-2-carboxamide (3c)2AS1High binding scoreNot explicitly detailed in abstract nih.govnih.gov
Thiophene Carboxamide (2e)TubulinFormation of two H-bondsS178, Q245 mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations are crucial for understanding how these compounds interact with their biological targets, revealing details about the stability of the complex and the conformational changes that occur upon binding.

MD simulations have been instrumental in evaluating the stability of thiophene carboxamide derivatives when bound to their biological targets, such as tubulin. In studies investigating thiophene carboxamides as biomimetics of Combretastatin A-4 (CA-4), a known anticancer agent, simulations were performed to analyze the dynamics of the compound-tubulin complex. nih.govnih.gov

These simulations, often run for timescales like 100 nanoseconds, monitor the interactions between the ligand and the protein's binding pocket. nih.govnih.gov Key findings from such studies indicate that the thiophene ring plays a critical role in the interaction profile, often participating in advanced hydrophobic interactions within the binding site. nih.gov The stability of these complexes is a key indicator of the compound's potential efficacy. For instance, certain thiophene carboxamide derivatives have demonstrated optimal dynamic trajectories when complexed with tubulin, affirming their high stability and compactness within the binding pocket. nih.govnih.gov The analysis of these trajectories helps confirm that the compound remains securely anchored, a prerequisite for sustained biological activity. nih.gov

Table 1: Summary of Molecular Dynamics Simulation Findings for Thiophene Carboxamide-Tubulin Complexes

Parameter Observation Significance
Simulation Time Typically 100 ns at 300 K Assesses the long-term stability of the interaction. nih.gov
Key Interactions Hydrogen bonds and hydrophobic interactions Critical for anchoring the ligand in the binding site. nih.gov
Complex Stability Optimal dynamics trajectories observed Indicates a stable and compact binding mode. nih.govnih.gov

| Thiophene Ring Role | High aromaticity contributes to advanced interactions | Enhances binding affinity over simpler structures. nih.gov |

In Silico Prediction of Molecular Properties

In silico tools are essential in modern drug discovery for predicting the molecular properties of a compound before its synthesis, saving time and resources. These predictions help assess a molecule's potential to be developed into an effective drug.

The drug-likeness of a compound is evaluated based on several key physicochemical properties. These properties are often assessed against established guidelines like Lipinski's Rule of Five to predict oral bioavailability. biotechnologia-journal.org For this compound, these properties can be calculated using various computational servers and software. biotechnologia-journal.org

Key properties include:

Molecular Weight (MW): Influences absorption and distribution.

logP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, affecting its ability to cross cell membranes.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Determine the compound's interaction with biological targets and its solubility.

Total Polar Surface Area (TPSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.govnih.gov

The goal is to find a balance in these properties to ensure the compound can reach its target in the body and exert its effect. nih.gov Studies on related thiophene carboxamides have shown that their polar surface area can be designed to be biomimetic to successful drugs, enhancing their potential for similar biological activity. nih.gov

Table 2: Predicted Physicochemical Properties for this compound

Property Predicted Value/Range Importance in Drug-Likeness
Molecular Formula C₅H₅NO₂S Basic structural information. nih.gov
Molecular Weight 143.17 g/mol Falls within the typical range for small molecule drugs. nih.gov
logP Calculated to be low Suggests good aqueous solubility. biotechnologia-journal.org
Hydrogen Bond Donors 2 Influences solubility and target binding.
Hydrogen Bond Acceptors 3 Influences solubility and target binding.

| Total Polar Surface Area (TPSA) | ~60-80 Ų | Affects membrane permeability and absorption. nih.gov |

Computational tools like PASS (Prediction of Activity Spectra for Substances) can forecast the likely biological activities of a molecule based on its structure. The software compares the structure of the query molecule to a large database of compounds with known biological activities.

For this compound, a PASS prediction would generate a list of potential activities with corresponding probabilities (Pa for probable activity and Pi for probable inactivity). Given the known activities of related thiophene derivatives, a PASS analysis might predict activities such as:

Anti-inflammatory effects

Anticancer or cytotoxic properties nih.govnih.gov

Enzyme inhibition (e.g., targeting kinases or other enzymes) bohrium.com

Ion channel modulation biotechnologia-journal.org

These predictions provide valuable hypotheses that can guide subsequent experimental testing and biological assays, focusing laboratory efforts on the most promising therapeutic avenues.

Mechanistic Reaction Pathway Elucidation using Computational Methods

Computational chemistry, particularly methods like Density Functional Theory (DFT), is used to investigate the mechanisms of chemical reactions at the electronic level. nih.govbohrium.com This approach can elucidate the synthetic pathways for compounds like this compound and provide insights into their chemical reactivity.

For the synthesis of substituted thiophene-2-carboxamides, DFT studies can model the entire reaction sequence. For example, in the synthesis involving the cyclization of precursor molecules, computational methods can:

Identify Transition States: Calculate the structures and energies of the highest energy points along the reaction coordinate, which are crucial for determining reaction rates.

Analyze Electron Distribution: Examine the distribution of electrons in reactants, intermediates, and products to understand how bonds are formed and broken. nih.gov

Studies on the synthesis of related thiophene derivatives have used DFT to investigate the cyclization of thiocarbamoyl compounds with α-halogenated reagents. nih.gov These computational investigations help to rationalize the observed product formation and can be used to optimize reaction conditions for improved yields and purity. Furthermore, DFT calculations provide information on the molecule's frontier molecular orbitals (HOMO and LUMO), the energy gap of which is a critical indicator of chemical reactivity and stability. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Combretastatin A-4 (CA-4)

Biological Activity and Molecular Mechanisms: in Vitro and Pre Clinical Research Endeavors

Antimicrobial Research Focus

Thiophene-2-carboxamide derivatives are recognized for their potential as antimicrobial agents. nih.gov Research has explored their efficacy against a variety of bacterial and fungal pathogens, with some studies delving into the underlying mechanisms of their action.

Studies on derivatives of hydroxythiophene-2-carboxamide have demonstrated notable antibacterial activity. Specifically, 3-hydroxy thiophene-2-carboxamide derivatives have been evaluated for their efficacy against both Gram-positive and Gram-negative bacterial strains.

One study investigated a series of 3-hydroxy thiophene-2-carboxamide compounds, revealing their potential to inhibit bacterial growth. nih.gov For instance, a derivative featuring a methoxy (B1213986) group (compound 3b in the study) exhibited significant inhibitory effects against Bacillus subtilis and Pseudomonas aeruginosa, with an inhibition percentage of 78.3% and an inhibition zone of 18 mm for both. nih.gov The same compound also showed a 70.8% inhibition against Staphylococcus aureus, corresponding to a 17 mm inhibition zone. nih.gov In general, the investigated thiophene-2-carboxamide derivatives were found to be more active against Gram-positive bacteria. nih.gov The antibacterial activity of these compounds was compared with the standard antibiotic, Ampicillin. nih.gov

Table 1: Antibacterial Activity of a 3-Hydroxy-Thiophene-2-Carboxamide Derivative (compound 3b)

Bacterial StrainInhibition Zone (mm)Inhibition (%)Reference
Staphylococcus aureus1770.8 nih.gov
Bacillus subtilis1878.3 nih.gov
Pseudomonas aeruginosa1878.3 nih.gov

Further research into other thiophene (B33073) carboxamide analogues has shown activity against extended-spectrum β-lactamase (ESBL) producing Escherichia coli, a significant threat in clinical settings. nih.gov This highlights the potential of the thiophene carboxamide scaffold in combating antibiotic resistance.

The antifungal properties of thiophene derivatives are also an active area of research. nih.govmdpi.com While specific studies focusing solely on 4-Hydroxythiophene-2-carboxamide are limited, broader research on related structures indicates potential antifungal applications. For example, novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives have been synthesized and shown to possess potent activity against several phytopathogenic fungi. nih.gov Some of these compounds demonstrated remarkable efficacy against Sclerotinia sclerotiorum. nih.gov The general class of thiophene-containing compounds has been widely studied for the development of new fungicides due to their broad and satisfactory antifungal activity. mdpi.com

Understanding the mechanism of action is crucial for the development of new antimicrobial agents. For thiophene derivatives, research suggests that their antibacterial effects may stem from their ability to disrupt bacterial membranes and interact with key bacterial proteins. Studies on certain thiophene derivatives have shown that they can increase the permeability of the bacterial membrane. frontiersin.org Molecular docking studies have further suggested that these compounds may bind to outer membrane proteins (OMPs) of bacteria like Acinetobacter baumannii and E. coli. frontiersin.org

In the context of antifungal action, some thiophene-based compounds are being investigated as succinate (B1194679) dehydrogenase (SDH) inhibitors, a key enzyme in the fungal respiratory chain. nih.gov Molecular docking simulations have shown that these compounds can form strong interactions with the key residues of SDH. nih.gov Additionally, for some related heterocyclic compounds, the proposed mechanism of action involves binding to calmodulin, which could also be a potential avenue of investigation for thiophene derivatives. frontiersin.org For certain N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, molecular docking studies have indicated that they may act as inhibitors of the β-lactamase enzyme. nih.gov

Antioxidant and Radical Scavenging Properties

The presence of a hydroxyl group on the thiophene ring suggests that this compound and its derivatives may possess antioxidant properties. Antioxidants are vital for mitigating oxidative stress, which is implicated in numerous pathological conditions.

The antioxidant potential of hydroxythiophene-2-carboxamide derivatives has been assessed using various in vitro assays. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is a common method to evaluate antioxidant capacity. nih.gov In this assay, the antioxidant compound reduces the pre-formed ABTS radical cation, leading to a loss of color which is measured spectrophotometrically. nih.gov

A study on a series of 3-hydroxy thiophene-2-carboxamide derivatives evaluated their antioxidant activity using the ABTS method. nih.gov The results showed that these compounds possess moderate antioxidant activity. nih.gov For example, a 3-hydroxy thiophene-2-carboxamide derivative with a methoxy substituent (compound 3b) exhibited an inhibition percentage of 54.9%. nih.gov

Table 2: Antioxidant Activity of 3-Hydroxy Thiophene-2-Carboxamide Derivatives (ABTS Assay)

CompoundInhibition (%)Reference
3a26.7 nih.gov
3b54.9 nih.gov
3c28.4 nih.gov

The mechanism by which phenolic compounds scavenge free radicals typically involves either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. In the SET mechanism, the antioxidant donates an electron to the radical, followed by a proton transfer (SET-PT).

For a compound like this compound, the presence of the hydroxyl group on the aromatic thiophene ring makes it a likely candidate for radical scavenging via these mechanisms. The phenolic hydroxyl group can readily donate a hydrogen atom to a radical species. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficiency. Computational studies on related mercaptoimidazoles, which also contain a thiol group capable of hydrogen donation, have supported a mechanism involving hydrogen abstraction to form a transient radical that then dimerizes. nih.gov It is plausible that this compound follows a similar pathway in its radical scavenging activity.

Anticancer Research Applications

Thiophene carboxamide derivatives have been the subject of extensive research for their potential as anticancer agents. These compounds have shown promising results in laboratory studies, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines through diverse molecular mechanisms.

In Vitro Cytotoxicity and Antiproliferative Activity Against Cancer Cell Lines

Numerous studies have demonstrated the ability of thiophene carboxamide derivatives to inhibit the growth of and kill cancer cells in laboratory settings.

A series of novel thiophene-3-carboxamide (B1338676) derivatives were synthesized and evaluated for their antiproliferative activity against HCT116, MCF7, PC3, and A549 cancer cell lines, with compound 14d showing excellent activity. nih.gov Another study synthesized five thiophene-carboxamide derivatives (2a-2e ) and found they exhibited significant antiproliferative effects against the Hep3B liver cancer cell line, with compounds 2b , 2d , and 2e being the most active. bohrium.commdpi.com These compounds showed negligible toxicity to normal cell lines. mdpi.com

Similarly, newly synthesized compounds with a thiophene carboxamide scaffold were tested against A375, HT-29, and MCF-7 cancer cell lines. mdpi.com Two of the four compounds, MB-D2 and MB-D4 , showed significant cytotoxic effects on all tested cancer cell lines, with MB-D2 being the most potent against the MCF-7 cell line. mdpi.com Furthermore, a series of substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamide molecules were synthesized and tested against A549, HeLa, MCF-7, and Du-145 cancer cell lines, with most compounds showing moderate to good anticancer activity. benthamdirect.com Specifically, compounds 18, 19, 21, 25, 30, 31, and 33 were the most active, with IC50 values in the low micromolar range. benthamdirect.com

The table below summarizes the in vitro cytotoxicity of various thiophene carboxamide derivatives against different cancer cell lines.

Interactive Data Table: In Vitro Cytotoxicity of Thiophene Carboxamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
14d HCT116, MCF7, PC3, A549Not specified nih.gov
2b Hep3B5.46 bohrium.commdpi.com
2d Hep3B8.85 mdpi.com
2e Hep3B12.58 bohrium.commdpi.com
MB-D2 MCF-7Not specified mdpi.com
18, 19, 21, 25, 30, 31, 33 A549, HeLa, MCF-7, Du-1451.81 - 2.52 benthamdirect.com

Investigation of Specific Molecular Targets (e.g., Tubulin, PD-L1, Kinases, Histone Deacetylases)

The anticancer effects of thiophene carboxamide derivatives are often attributed to their interaction with specific molecular targets within cancer cells.

Tubulin: Several thiophene derivatives have been identified as tubulin inhibitors, disrupting microtubule formation, which is crucial for cell division. nih.goviupac.org For instance, thiophene carboxamide derivatives have been synthesized as biomimetics of Combretastatin A-4 (CA-4), a known tubulin-binding agent. bohrium.comnih.gov Compounds 2b and 2e from this series showed a comparable interaction pattern to CA-4 within the tubulin-colchicine-binding pocket. nih.gov Another study found that thiophene carboxamide derivatives 5 and 21 exhibited cytotoxicity by inhibiting β-tubulin polymerization. nih.gov A series of 2-methylthieno[3,2-d]pyrimidine (B1647816) analogues were also designed as tubulin inhibitors, with compound DPP-21 effectively suppressing tubulin polymerization. nih.gov

PD-L1: The PD-1/PD-L1 pathway is a major immune checkpoint that cancer cells exploit to evade the immune system. youtube.comyoutube.com Small-molecule inhibitors of the PD-1/PD-L1 interaction are being explored as an alternative to antibody-based immunotherapies. acs.orgdntb.gov.ua A compound based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety was designed and synthesized as a PD-L1 antagonist. acs.org

Kinases: Protein kinases are key regulators of cell signaling and are often dysregulated in cancer. rsc.org Thiophene carboxamide derivatives have been developed as inhibitors of various kinases. A series of carboxamide-substituted thiophenes were found to inhibit Janus kinase 2 (JAK2), a key player in myeloproliferative neoplasms. nih.gov Another study reported novel thiophene-3-carboxamide derivatives as potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, a crucial target in tumor angiogenesis. nih.gov Compound 14d from this series effectively inhibited VEGFR-2 with an IC50 value of 191.1 nM. nih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in gene expression regulation and are validated targets for cancer therapy. nih.govtandfonline.comresearchgate.net 5-(Trifluoroacetyl)thiophene-2-carboxamides were identified as potent and selective class II HDAC inhibitors. nih.gov Similarly, thiophene-based hydroxamate derivatives have been developed as HDAC inhibitors with promising antitumor activities. nih.govtandfonline.com Novel tetrahydrobenzo[b]thiophene-3-carbonitrile based benzamides were also designed and evaluated as HDAC inhibitors, with some compounds demonstrating good activity against human HDAC1 and HDAC6. nirmauni.ac.in

Molecular Mechanisms of Antiproliferative Effects (e.g., Apoptosis Induction, Cell Cycle Arrest)

The antiproliferative effects of thiophene carboxamide derivatives are mediated by several molecular mechanisms, including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis Induction: Several studies have shown that thiophene carboxamide derivatives can trigger apoptosis in cancer cells. For example, a derivative of anthra[2,3-b]thiophene-2-carboxamide, compound 8 , was found to induce apoptotic cell death in K562 chronic myelogenous leukemia cells by activating caspases 3 and 9, cleaving poly(ADP-ribose) polymerase (PARP), and decreasing the mitochondrial membrane potential. nih.gov Similarly, the thiophene-based drug candidate 1312 caused a significant increase in apoptosis in gastrointestinal cancer cells, supported by the activation of PARP and caspases. nih.gov The compound MB-D2 was also shown to be effective in activating caspase 3/7 and causing mitochondrial depolarization in A375 cancer cells. mdpi.com

Cell Cycle Arrest: Thiophene carboxamide derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing. elifesciences.orgnih.gov For instance, compound 14d , a VEGFR-2 inhibitor, was found to block the cell cycle. nih.gov The cytotoxic compound MCC1734 was also shown to arrest the cell cycle in the G2/M phase in CCRF-CEM cells. nih.gov

Anti-inflammatory Activity Investigations

Thiophene derivatives, including carboxamides, have been investigated for their potential as anti-inflammatory agents. ontosight.airesearchgate.netnih.gov These compounds are believed to exert their effects by modulating the activity of key inflammatory enzymes.

Studies have shown that the presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, on the thiophene ring is important for anti-inflammatory activity, particularly for the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net A series of 4-amide-thiophene-2-carboxyl derivatives were designed as potent P2Y14 receptor antagonists for the treatment of inflammatory bowel disease (IBD). nih.gov The optimized compound 39 from this series exhibited a remarkable anti-IBD effect in a colitis mouse model. nih.gov Another study investigated the anti-inflammatory activity of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-derived NRF2 activators and found that they could reverse the elevated levels of pro-inflammatory cytokines and mediators. dundee.ac.uk

Enzyme and Receptor Modulation Studies (excluding human-specific clinical data)

The biological activities of thiophene carboxamide derivatives are a result of their interaction with various enzymes and receptors.

As previously mentioned, these compounds have been shown to inhibit enzymes like JAK2, VEGFR-2, and HDACs. nih.govnih.govnih.govtandfonline.com They have also been found to modulate the activity of receptors such as the P2Y14 receptor. nih.gov For example, 3-hydroxy and 3-amino thiophene-2-carboxamide derivatives have shown inhibitory activity against the anti-bacterial protein sortase A. nih.gov Furthermore, thiophene carboxamides have been explored as inhibitors of protein kinase CK2 and Glycogen synthase kinase 3 (GSK-3). rsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the 4-Hydroxythiophene-2-carboxamide Scaffold

The this compound core is a versatile template that has been subjected to extensive structural modifications to explore and optimize its therapeutic potential. These modifications generally occur at three primary locations: the thiophene (B33073) ring, the carboxamide linker, and the substituents attached to the carboxamide nitrogen.

Thiophene Ring Substitution: The substitution pattern on the thiophene ring itself is a critical determinant of activity. Studies have investigated the replacement of the hydroxyl group at the 4-position with other functional groups, such as amino or methyl groups, to assess the impact on biological efficacy. For instance, a comparative study synthesized thiophene-2-carboxamide derivatives with hydroxyl, methyl, and amino groups at the 3-position to evaluate their relative antioxidant and antibacterial properties. nih.gov

Carboxamide Moiety Alterations: The amide bond is a key interaction point. Modifications here often involve N-alkylation or N-arylation. In the synthesis of anticancer agents, the nitrogen of the carboxamide has been appended with various substituted aniline derivatives to create a library of compounds for screening. nih.govmdpi.com These substitutions introduce diverse electronic and steric properties, directly influencing the molecule's ability to fit into and interact with target binding sites.

Terminal Group Modification: For derivatives designed as analogs of natural products, such as Annonaceous acetogenins, the terminal "tail" portion of the molecule, often a long alkyl chain attached indirectly to the thiophene carboxamide core, has been systematically shortened. nih.gov This allows researchers to probe the importance of lipophilicity and chain length for biological activity.

Correlation of Structural Variations with Biological Potency

Systematic modifications of the thiophene-2-carboxamide scaffold have led to clear correlations between specific structural features and biological potency, particularly in antibacterial and anticancer applications.

For antibacterial activity, the nature of the substituent on the thiophene ring is paramount. A study comparing 3-substituted thiophene-2-carboxamide derivatives found that 3-amino derivatives (7a-c) exhibited more potent antioxidant and antibacterial activity than the corresponding 3-hydroxy (3a-c) or 3-methyl (5a-c) analogs. nih.gov The enhanced activity of the amino derivatives is attributed to the electron-donating nature of the amino group. nih.gov Furthermore, substitution on the aryl ring of the carboxamide moiety plays a significant role; the presence of a methoxy (B1213986) group was found to boost antibacterial activity, potentially by increasing the hydrophilicity of the compound. nih.gov

Table 1: Antibacterial Activity of 3-Substituted Thiophene-2-Carboxamide Derivatives Activity expressed as inhibition zone (mm) and activity index (%)

Compound Substituent at Position 3 R Group on Carboxamide Nitrogen E. coli P. aeruginosa S. aureus B. subtilis
3b -OH 4-Methoxyphenyl 13 (52.0%) 18 (78.3%) 17 (70.8%) 18 (78.3%)
5b -CH₃ 4-Methoxyphenyl 4 (16.0%) 10 (43.5%) 9 (37.5%) 11 (47.8%)
7b -NH₂ 4-Methoxyphenyl 16 (64.0%) 20 (86.9%) 20 (83.3%) 19 (82.6%)

Data sourced from Metwally et al., 2023. nih.gov

In the context of anticancer activity, thiophene carboxamides designed as biomimetics of Combretastatin A-4 (CA-4) showed that substitutions on the N-phenyl ring significantly impacted cytotoxicity. mdpi.com Compounds with polymethoxyphenyl or alkyl-substituted N-phenyl rings were particularly effective. nih.gov Specifically, derivative 2b (N-(3,4,5-trimethoxyphenyl)) and derivative 2e (N-(3-ethoxy-4-hydroxyphenyl)) were identified as the most potent molecules against the Hep3B cancer cell line. mdpi.comnajah.edu Conversely, research on analogs of the natural product solamin demonstrated that shortening a terminal n-dodecyl alkyl chain significantly reduced growth inhibitory activity against human cancer cell lines, indicating that a certain length and lipophilicity in this region are essential for potency. nih.gov

Table 2: Cytotoxic Activity (IC₅₀ in µM) of N-Aryl Thiophene-Carboxamide Derivatives

Compound N-Aryl Substituent Hep3B MCF-7 Caco-2
2a Phenyl 29.58 51.34 46.54
2b 3,4,5-Trimethoxyphenyl 5.46 17.52 19.34
2c 4-Chlorophenyl 22.31 38.45 41.52
2d 4-Methylphenyl 15.34 25.43 29.87
2e 3-Ethoxy-4-hydroxyphenyl 12.58 21.45 23.41

Data sourced from Abu-Serie & El-Feky, 2022. mdpi.com

Identification of Key Pharmacophore Features for Targeted Activities

Pharmacophore modeling based on SAR studies has identified several key structural features of the thiophene-2-carboxamide scaffold essential for its biological activities. A pharmacophore consists of the essential steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.

For this class of compounds, the key pharmacophoric elements include:

The Thiophene Ring: The thiophene ring itself is considered a "privileged pharmacophore". nih.gov Its aromaticity, planarity, and electron-rich nature allow it to engage in favorable interactions with biological targets, such as enzymes and receptors. nih.govmdpi.com In anticancer derivatives targeting tubulin, the thiophene ring's high aromaticity was found to be critical for interaction within the colchicine-binding pocket. researchgate.netresearchgate.net

The Carboxamide Linker: The amide group is crucial for activity, acting as a rigid linker and a key hydrogen bond donor and acceptor. Its ability to form strong intermolecular hydrogen bonds is vital for anchoring the molecule to its biological target. drughunter.com

Substituents as Interaction Points: Specific substituents are necessary for targeted activities. For antibacterial action, an electron-donating group (like -NH₂) at the 3-position of the thiophene ring and a hydrophilic group (like -OCH₃) on the N-aryl moiety are important features. nih.gov For anticancer activity modeled after CA-4, the substituted N-phenyl ring mimics the trimethoxyphenyl moiety of the natural product, which is essential for binding to the colchicine site on tubulin. mdpi.com

Bioisosteric Replacements and Their Impact on Activity and Physicochemical Attributes

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug properties by substituting one functional group with another that has similar physical or chemical characteristics. drughunter.com This approach has been applied both to and with the thiophene-2-carboxamide scaffold.

Thiophene as a Phenyl Bioisostere: The thiophene ring is frequently used as a bioisostere for a monosubstituted phenyl ring. nih.gov This replacement can enhance metabolic stability, improve binding affinity, and alter physicochemical properties without drastically changing the molecule's shape. nih.gov The sulfur atom in thiophene can form unique interactions with biological targets and its lower electronegativity compared to oxygen or nitrogen can be advantageous for enzyme interactions. researchgate.net The development of thiophene carboxamide derivatives as biomimetics of the phenyl-containing anticancer agent Combretastatin A-4 is a direct application of this principle, where the thiophene successfully replaces a core phenyl ring while maintaining or enhancing biological activity. mdpi.com

Amide Bioisosteres: While the amide group is often a key part of the pharmacophore, it can be susceptible to enzymatic hydrolysis. drughunter.com To improve metabolic stability and other pharmacokinetic properties, the amide group can be replaced with various bioisosteres. Common non-classical bioisosteres for amides include five-membered heterocyclic rings such as oxadiazoles, triazoles, or imidazoles. drughunter.com These rings can mimic the hydrogen bonding properties and geometry of the amide bond while being more resistant to metabolic breakdown. drughunter.com For example, replacing an amide with a 1,3,4-oxadiazole can maintain potency while improving metabolic stability in certain inhibitor classes. nih.gov Such a replacement within the this compound scaffold could potentially enhance its drug-like properties, such as oral bioavailability and duration of action.

Advanced Applications in Chemical Sciences and Materials Research

Role as Versatile Building Blocks in Complex Organic Synthesis

The strategic placement of both a nucleophilic hydroxyl group and an electrophilic carboxamide-activated carbonyl group, in conjunction with the reactive thiophene (B33073) core, renders 4-Hydroxythiophene-2-carboxamide a highly versatile building block in the field of organic synthesis. The thiophene ring itself can participate in a variety of coupling reactions, which are fundamental to the construction of complex organic molecules. rsc.orgnih.gov

The hydroxyl group can be readily converted into a more reactive ether or ester, or it can be used to direct ortho-lithiation, thereby enabling further functionalization of the thiophene ring. The carboxamide moiety, on the other hand, can undergo various transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an amine, or dehydration to a nitrile. This dual functionality allows for a stepwise and controlled elaboration of the molecular structure.

A key application of thiophene-based building blocks is in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. rsc.orgresearchgate.net While specific examples for this compound are not extensively documented, the principles of these reactions are broadly applicable. For instance, the thiophene ring can be halogenated and subsequently used as a coupling partner. The hydroxyl group can influence the regioselectivity of such reactions.

Table 1: Potential Cross-Coupling Reactions Involving this compound Derivatives

Cross-Coupling ReactionTypical Reactants for Thiophene DerivativeCatalyst SystemPotential Product Class
Suzuki Coupling Halogenated 4-alkoxythiophene-2-carboxamide + Arylboronic acidPd(PPh₃)₄, base (e.g., Na₂CO₃)Aryl-substituted thiophene derivatives
Stille Coupling Stannylated 4-alkoxythiophene-2-carboxamide + Aryl halidePd(PPh₃)₄Aryl-substituted thiophene derivatives
Heck Coupling Halogenated 4-alkoxythiophene-2-carboxamide + AlkenePd(OAc)₂, PPh₃, base (e.g., Et₃N)Alkenyl-substituted thiophene derivatives
Buchwald-Hartwig Amination Halogenated 4-alkoxythiophene-2-carboxamide + AminePd₂(dba)₃, ligand (e.g., BINAP), baseAmino-substituted thiophene derivatives

Potential in Organic Electronics and Photonic Devices

Thiophene-containing molecules are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. Oligo- and polythiophenes are widely utilized as active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of thiophene-based materials can be finely tuned by the introduction of electron-donating or electron-withdrawing substituents.

The this compound scaffold is particularly interesting in this context. The hydroxyl group, being electron-donating, can increase the highest occupied molecular orbital (HOMO) energy level of the molecule, which is a critical parameter in the design of organic semiconductors. The carboxamide group, being electron-withdrawing, can influence the lowest unoccupied molecular orbital (LUMO) energy level. This push-pull electronic structure can lead to a smaller HOMO-LUMO gap, which is desirable for applications in organic solar cells and as emitters in OLEDs.

Table 2: Predicted Influence of Substituents on the Electronic Properties of this compound

Functional Group ModificationExpected Effect on HOMO LevelExpected Effect on LUMO LevelPotential Application
Alkylation/Arylation of Hydroxyl GroupModerate increaseMinor changeHole-transporting material in OFETs
Conversion of Carboxamide to NitrileMinor changeSignificant decreaseElectron-transporting material in OFETs
Introduction of Electron-Donating Groups on Thiophene RingSignificant increaseModerate increaseDonor material in OPVs
Introduction of Electron-Withdrawing Groups on Thiophene RingSignificant decreaseSignificant decreaseAcceptor material in OPVs

Derivatization for Functional Materials Development

The development of advanced functional materials often relies on the tailored synthesis of molecules with specific properties. This compound serves as an excellent platform for such derivatization, owing to its reactive functional groups.

The hydroxyl group can be a site for polymerization, leading to the formation of poly(thiophenylene ether)s. These polymers could exhibit interesting thermal and electronic properties. Furthermore, the hydroxyl group can be used to attach the thiophene unit to surfaces or other molecules, for example, in the functionalization of graphene oxide. researchgate.net

The carboxamide group can be modified to introduce a wide range of functionalities. For instance, reaction with different amines can lead to a library of N-substituted carboxamides, each with potentially unique biological or material properties. mdpi.comnih.gov The synthesis of thiophene carboxamide derivatives has been a subject of interest in medicinal chemistry for their potential as anticancer agents. mdpi.comnih.gov

Moreover, the entire this compound unit can be incorporated into larger conjugated systems. Through reactions like the Suzuki or Stille coupling, this thiophene derivative can be linked to other aromatic or heteroaromatic units to create extended π-conjugated molecules. These larger molecules are of interest for applications in nonlinear optics, sensing, and as advanced dyes.

Table 3: Examples of Derivatization Strategies for Functional Material Development

Derivatization ReactionReagents and ConditionsResulting Functional Material ClassPotential Application
Etherification Alkyl halide, base (e.g., NaH) in THF4-Alkoxythiophene-2-carboxamidesLiquid crystals, organic semiconductors
Esterification Acyl chloride, pyridine4-Acyloxythiophene-2-carboxamidesPhotochromic materials
N-Alkylation/Arylation of Carboxamide Alkyl/Aryl halide, baseN-Substituted 4-hydroxythiophene-2-carboxamidesBiologically active compounds, ligands for metal complexes
Polymerization via Hydroxyl Group Dihaloarenes, Cu catalyst (Ullmann condensation)Poly(thiophenylene ether)sHigh-performance polymers, dielectrics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.